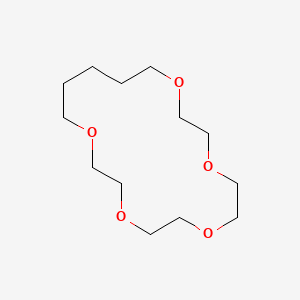
1,4,7,10,13-Pentaoxacyclooctadecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4,7,10,13-Pentaoxacyclooctadecane is a macrocyclic compound known for its unique structure and properties. It belongs to the class of crown ethers, which are cyclic chemical compounds that consist of a ring containing several ether groups. These compounds are known for their ability to form stable complexes with various cations, making them useful in a variety of chemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,7,10,13-Pentaoxacyclooctadecane typically involves the cyclization of linear polyethers. One common method is the Williamson ether synthesis, where a diol reacts with a dihalide in the presence of a base to form the cyclic ether. The reaction conditions often include the use of a solvent such as tetrahydrofuran (THF) and a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
1,4,7,10,13-Pentaoxacyclooctadecane undergoes various chemical reactions, including:
Complexation Reactions: Forms stable complexes with metal cations such as potassium, sodium, and calcium.
Substitution Reactions: Can undergo nucleophilic substitution reactions where one of the ether oxygen atoms is replaced by another nucleophile.
Oxidation and Reduction: While less common, the compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Complexation: Metal salts such as potassium thiocyanate (KNCS) are commonly used.
Substitution: Nucleophiles like thiocyanate (SCN-) or halides (Cl-, Br-) in the presence of a base.
Oxidation/Reduction: Strong oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4).
Major Products
The major products of these reactions are typically the metal complexes or substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
1,4,7,10,13-Pentaoxacyclooctadecane has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: Employed in the study of ion transport and membrane permeability.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to encapsulate ions and molecules.
Industry: Utilized in the separation and purification of metal ions, as well as in the synthesis of other complex organic molecules.
Wirkmechanismus
The mechanism of action of 1,4,7,10,13-Pentaoxacyclooctadecane primarily involves its ability to form stable complexes with metal cations. The ether oxygen atoms in the ring structure coordinate with the metal ions, stabilizing them and facilitating their transport or separation. This complexation is driven by the electrostatic attraction between the positively charged metal ions and the lone pairs of electrons on the oxygen atoms.
Vergleich Mit ähnlichen Verbindungen
1,4,7,10,13-Pentaoxacyclooctadecane is unique among crown ethers due to its specific ring size and the number of ether oxygen atoms. Similar compounds include:
1,4,7,10,13-Pentaoxacyclopentadecane: A smaller ring with five ether oxygen atoms.
1,4,7,10,13-Pentaoxacyclohexadecane: A slightly larger ring with six ether oxygen atoms.
18-Crown-6: Another well-known crown ether with six ether oxygen atoms in an 18-membered ring.
These compounds share similar properties but differ in their ring size and the number of ether oxygen atoms, which can affect their complexation abilities and applications.
Eigenschaften
CAS-Nummer |
53914-82-2 |
|---|---|
Molekularformel |
C13H26O5 |
Molekulargewicht |
262.34 g/mol |
IUPAC-Name |
1,4,7,10,13-pentaoxacyclooctadecane |
InChI |
InChI=1S/C13H26O5/c1-2-4-14-6-8-16-10-12-18-13-11-17-9-7-15-5-3-1/h1-13H2 |
InChI-Schlüssel |
RDSFGYBJMBTKMN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCOCCOCCOCCOCCOCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




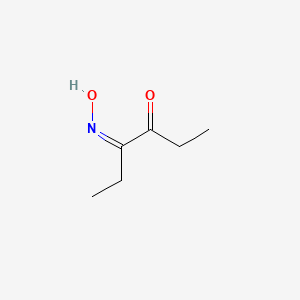
![3-[5-(4-Chlorophenoxy)-3-methylpentyl]-2,2-dimethyloxirane](/img/structure/B14644838.png)
![2-[4-(Dibenzylamino)-2-hydroxybenzoyl]benzoic acid](/img/structure/B14644846.png)
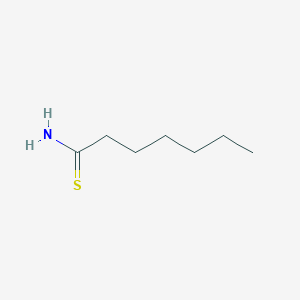
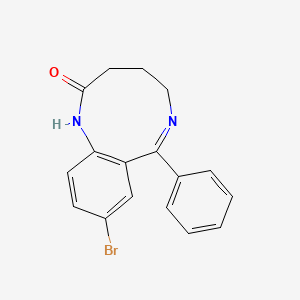
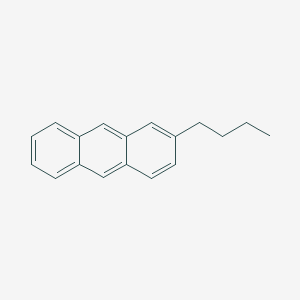
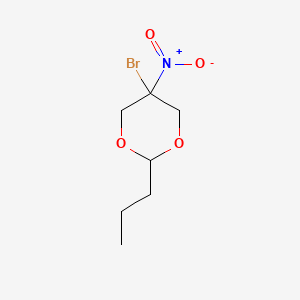
![Phenol, 4-bromo-2-[(2-nitrophenyl)azo]-](/img/structure/B14644872.png)
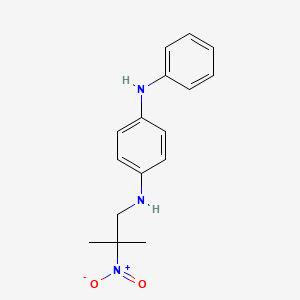
![3-[Ethyl-(4-methylphenyl)arsanyl]aniline;nitric acid](/img/structure/B14644882.png)
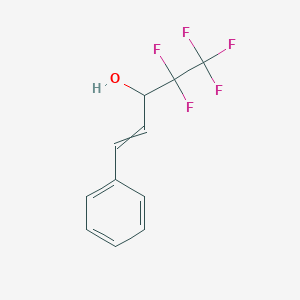
![{2-[(4-Chlorophenyl)sulfanyl]-5-fluorophenyl}methanol](/img/structure/B14644895.png)
